

# Application Notes and Protocols for JMT101 in Mouse Xenograft Models

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Compound of Interest		
Compound Name:	Jtk-101	
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These application notes provide a comprehensive overview and detailed protocols for the utilization of JMT101, an anti-EGFR monoclonal antibody, in preclinical mouse xenograft models. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy of JMT101, both as a monotherapy and in combination with other anti-cancer agents.

#### Introduction

JMT101, also known as Becotatug, is a humanized IgG1 monoclonal antibody that targets the epidermal growth factor receptor (EGFR). EGFR is a transmembrane protein that, upon activation by its ligands, initiates a cascade of downstream signaling pathways, including the RAS-RAF-MAPK and PI3K-AKT pathways, which are crucial for cell growth, proliferation, and survival. Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the development and progression of various cancers, most notably non-small cell lung cancer (NSCLC). JMT101 is designed to bind to the extracellular domain of EGFR, thereby blocking ligand binding and subsequent receptor activation. Preclinical and clinical studies have demonstrated the anti-tumor activity of JMT101, particularly in cancers harboring EGFR mutations, such as exon 20 insertions, often in combination with tyrosine kinase inhibitors (TKIs) like osimertinib.

### **Mechanism of Action**



JMT101 exerts its anti-tumor effects through multiple mechanisms:

- Inhibition of Ligand-Induced EGFR Activation: By binding to the extracellular domain of EGFR, JMT101 competitively inhibits the binding of natural ligands like EGF and TGF-α, preventing receptor dimerization and autophosphorylation.
- Downregulation of EGFR Signaling: The blockage of EGFR activation leads to the suppression of downstream signaling pathways, including the PI3K/AKT and RAS/MAPK pathways, which are critical for tumor cell proliferation and survival.[1][2]
- Receptor Internalization and Degradation: Upon binding, JMT101 can induce the internalization and subsequent degradation of the EGFR, leading to a reduction in the total levels of the receptor on the cell surface.
- Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): As an IgG1 antibody, JMT101 has
  the potential to engage immune effector cells, such as natural killer (NK) cells, to mediate the
  killing of tumor cells. The antitumor activity of JMT101 may require the participation of these
  effector cells.[3]

# **Preclinical In Vivo Efficacy**

Preclinical studies using mouse xenograft models have demonstrated the potent anti-tumor activity of JMT101. In a study utilizing Ba/F3 cells engineered to express the EGFR exon 20 insertion mutation (insASV), JMT101 demonstrated significant efficacy both as a monotherapy and in combination with the TKI osimertinib.

# **Summary of In Vivo Efficacy Data**



Treatment Group	Dosage and Schedule	Number of Mice per Group	Tumor Growth Inhibition (TGI) / Shrinkage	Reference
JMT101 Monotherapy	50 mg/kg, biweekly	8	60% TGI	Zhao et al., 2023
JMT101 + Osimertinib	JMT101: 50 mg/kg, biweeklyOsimerti nib: 25 mg/kg, daily	8	44% tumor shrinkage	Zhao et al., 2023

# **Experimental Protocols**

This section provides a detailed protocol for establishing a subcutaneous xenograft model using EGFR-mutant cancer cells and subsequent treatment with JMT101.

#### **Materials**

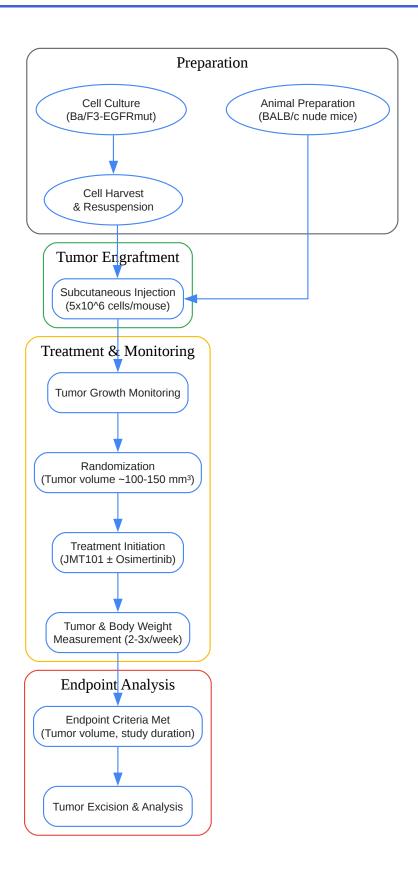
- Cell Line: Ba/F3 cells expressing the desired EGFR mutation (e.g., exon 20 insertion insASV). These cells are dependent on the expressed oncogene for survival and proliferation.[4][5]
- Animals: Female BALB/c nude mice, 6-8 weeks old.[6] Other immunodeficient strains such as NOD/SCID or NSG mice can also be used.[7][8][9]
- JMT101: Reconstituted in sterile PBS or saline.
- Osimertinib (optional, for combination studies): Formulated for oral gavage.
- Cell Culture Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. For parental Ba/F3 cells, media should be supplemented with mouse IL-3.[10]
- Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.
- Matrigel (optional): To enhance tumor engraftment.



- Anesthesia: Isoflurane or Ketamine/Xylazine cocktail.
- Syringes and Needles: 1 mL syringes with 27-30 gauge needles for injection.
- Calipers: For tumor volume measurement.

# **Experimental Workflow Diagram**





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Experimental Workflow for JMT101 in a Mouse Xenograft Model.



#### **Detailed Protocol**

- 1. Cell Culture and Preparation
- Culture Ba/F3 cells expressing the EGFR mutation of interest in complete RPMI-1640 medium. Ensure cells are in the logarithmic growth phase and have a viability of >95%.
- Harvest the cells by centrifugation at 300 x g for 5 minutes.
- Wash the cell pellet twice with sterile, serum-free RPMI-1640 or PBS.
- Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 107 cells/mL. Keep the cell suspension on ice.
- 2. Tumor Cell Implantation
- Anesthetize the mice using isoflurane or an intraperitoneal injection of a Ketamine/Xylazine cocktail.
- Shave the fur on the right flank of the mouse, which will be the injection site.
- Wipe the injection site with 70% ethanol.
- Using a 1 mL syringe with a 27-gauge needle, subcutaneously inject 100  $\mu$ L of the cell suspension (containing 5 x 106 cells) into the right flank of each mouse.[8]
- Monitor the mice until they have fully recovered from anesthesia.
- 3. Tumor Growth Monitoring and Treatment
- Monitor the mice 2-3 times per week for tumor formation.
- Once tumors are palpable, measure the tumor dimensions using digital calipers. Calculate the tumor volume using the formula: Volume (mm³) = (Length x Width²) / 2.
- When the average tumor volume reaches approximately 100-150 mm<sup>3</sup>, randomize the mice into treatment and control groups (n=8 per group is recommended).

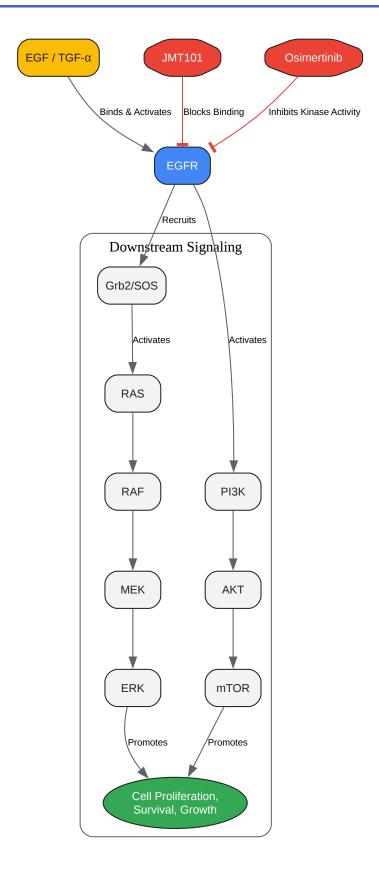


- Administer JMT101 at a dose of 50 mg/kg via intravenous (IV) or intraperitoneal (IP) injection twice a week.
- For combination studies, administer Osimertinib at 25 mg/kg daily via oral gavage.
- The control group should receive a vehicle control (e.g., sterile PBS) following the same administration schedule.
- Continue to measure tumor volume and body weight 2-3 times per week.
- Monitor the overall health of the mice, observing for any signs of toxicity such as weight loss, lethargy, or ruffled fur.
- 4. Endpoint and Data Analysis
- The study should be terminated when the tumors in the control group reach the maximum allowed size as per institutional animal care and use committee (IACUC) guidelines, or at a predetermined study endpoint.
- At the end of the study, euthanize the mice and excise the tumors.
- Tumor weight can be measured, and tissues can be collected for further analysis (e.g., histology, western blotting, or RNA sequencing).
- Calculate the tumor growth inhibition (TGI) for each treatment group relative to the control group.

# **EGFR Signaling Pathway**

JMT101 functions by inhibiting the EGFR signaling pathway. The following diagram illustrates the key components of this pathway and the points of intervention for JMT101 and TKIs like Osimertinib.





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